

Application Notes and Protocols for Single-Molecule Imaging Using MB 660R DBCO

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Compound of Interest		
Compound Name:	MB 660R DBCO	
Cat. No.:	B15622464	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB 660R DBCO is a bright and highly photostable far-red fluorescent dye ideal for single-molecule imaging applications.[1] Its utility in copper-free click chemistry allows for the specific labeling of azide-modified biomolecules in living cells without the cytotoxicity associated with copper catalysts.[2][3][4] This document provides detailed application notes and protocols for the use of MB 660R DBCO in single-molecule imaging studies, with a focus on experimental design, data interpretation, and visualization of relevant biological pathways.

MB 660R is a rhodamine-based dye with exceptional brightness and photostability, making it a prime candidate for demanding imaging applications like confocal and single-molecule microscopy.[1][5][6] It is water-soluble and its fluorescence is insensitive to pH changes in the range of 4 to 10.[1][5][6] Spectrally, it is very similar to Alexa Fluor® 660 and CF® 660R Dye.[1][5]

Data Presentation Photophysical and Chemical Properties of MB 660R DBCO and Spectrally Similar Dyes



Property	MB 660R DBCO	Alexa Fluor 660	CF660R
Excitation Maximum (nm)	~665[1][5]	663[7][8][9]	662-663[10]
Emission Maximum (nm)	~685[1][5]	690-691[7][8][9]	682[10]
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~100,000	132,000[9]	100,000
Quantum Yield	Not explicitly found; likely similar to Alexa Fluor 660	0.33 (relative to Alexa Fluor 647)[11]	Not explicitly found
Fluorescence Lifetime (ns)	Not explicitly found; likely similar to Alexa Fluor 660	1.2[11]	Not explicitly found
Recommended Laser Line (nm)	633, 635, 640[1][5]	628-640[8]	633, 635, 640
Common Emission Filter	695/40[8]	695/40[8]	695/40[10]
Reactive Group	DBCO (Dibenzocyclooctyne)	N/A	N/A
Reaction Target	Azide	N/A	N/A

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with Azide Sugars

This protocol describes the introduction of azide groups into cell surface glycoproteins, which will then serve as docking sites for **MB 660R DBCO**.

Materials:

Cells of interest (e.g., HEK293T, HeLa)



- Complete cell culture medium
- Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)

Procedure:

- Cell Seeding: Plate cells on a glass-bottom dish suitable for microscopy and allow them to adhere and grow overnight to reach 70-80% confluency.
- Preparation of Ac4ManNAz Stock Solution: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO.
- Metabolic Labeling:
 - Remove the existing culture medium from the cells.
 - Add fresh, pre-warmed complete culture medium containing a final concentration of 25-50 μM Ac4ManNAz to the cells.
 - Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[12]
- Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for labeling with MB 660R DBCO.

Protocol 2: Labeling of Azide-Modified Cells with MB 660R DBCO for Single-Molecule Imaging

This protocol details the copper-free click chemistry reaction to label the azide-modified cell surface proteins with **MB 660R DBCO**.

Materials:

Azide-modified cells (from Protocol 1)



MB 660R DBCO

- Anhydrous DMSO
- Live-cell imaging buffer (e.g., phenol red-free DMEM/F12 supplemented with 10 mM HEPES and 1% FBS)

Procedure:

- Preparation of MB 660R DBCO Stock Solution: Prepare a 1 mM stock solution of MB 660R DBCO in anhydrous DMSO. Store any unused portion at -20°C, protected from light and moisture.
- Preparation of Labeling Solution: Dilute the MB 660R DBCO stock solution in the live-cell
 imaging buffer to a final concentration suitable for single-molecule imaging. A starting
 concentration in the range of 1-10 nM is recommended to achieve a sparse labeling density.
 The optimal concentration should be determined empirically for each cell type and
 experimental setup.
- Labeling Reaction:
 - Remove the PBS from the washed azide-modified cells.
 - Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Washing:
 - Remove the labeling solution.
 - Gently wash the cells three to four times with pre-warmed live-cell imaging buffer to remove any unbound MB 660R DBCO.
- Imaging: The cells are now ready for single-molecule imaging. Add fresh, pre-warmed imaging buffer to the dish.



Protocol 3: Single-Molecule Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol outlines the setup and acquisition parameters for single-molecule imaging of **MB 660R DBCO**-labeled cells using TIRF microscopy.

Materials:

- MB 660R DBCO-labeled cells (from Protocol 2)
- TIRF microscope equipped with:
 - A high numerical aperture (NA ≥ 1.45) oil-immersion objective
 - A 633 nm or 640 nm laser line
 - Appropriate emission filters (e.g., 695/40 nm bandpass)
 - A highly sensitive EMCCD or sCMOS camera
- Immersion oil
- Imaging buffer for single-molecule localization microscopy (dSTORM buffer):
 - 100 mM Tris-HCl, pH 8.0
 - 10% (w/v) glucose
 - 100 mM MEA (mercaptoethylamine)
 - Glucose oxidase (e.g., 0.5 mg/mL)
 - Catalase (e.g., 40 μg/mL)
 - Note: The dSTORM buffer components help to induce blinking of the fluorophores, which
 is necessary for some super-resolution techniques, and also reduces photobleaching.

Procedure:



Microscope Setup:

- Turn on the laser, camera, and microscope. Allow the system to warm up and stabilize.
- Place a drop of immersion oil on the objective.
- Mount the glass-bottom dish with the labeled cells onto the microscope stage.
- Locate Cells and Set up TIRF Illumination:
 - Bring the cells into focus using brightfield or epifluorescence.
 - Switch to TIRF illumination. Adjust the laser angle to achieve total internal reflection, which will selectively excite fluorophores within ~100 nm of the coverslip, thus minimizing background fluorescence.

Image Acquisition:

- Set the laser power to an appropriate level to achieve a good signal-to-noise ratio without excessive photobleaching. A starting point is typically 0.1-1 kW/cm².
- Set the camera exposure time to 20-100 ms.
- Acquire a time-lapse series of images (typically 1000-5000 frames) to capture the dynamics of single molecules.

Data Analysis:

- Use single-particle tracking software (e.g., ImageJ plugins like TrackMate, or custom MATLAB scripts) to detect and track the movement of individual fluorescent spots over time.
- From the trajectories, quantitative information such as diffusion coefficients, confinement radii, and residence times can be extracted.

Mandatory Visualizations Experimental Workflow for Single-Molecule Imaging



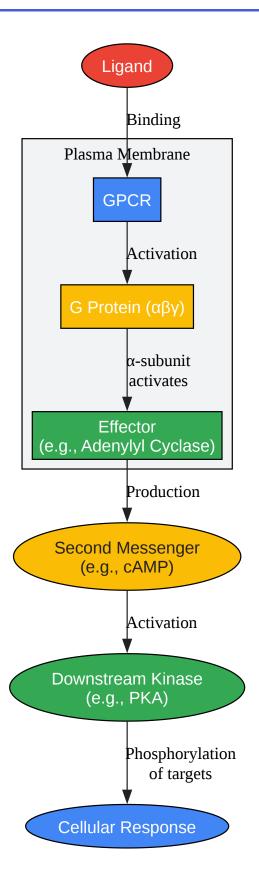


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Caption: Experimental workflow for single-molecule imaging using MB 660R DBCO.

G Protein-Coupled Receptor (GPCR) Signaling Pathway



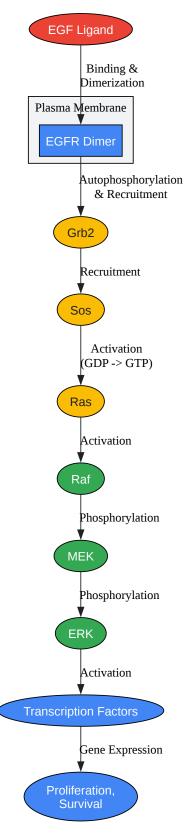


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Caption: Simplified G Protein-Coupled Receptor (GPCR) signaling cascade.



Epidermal Growth Factor Receptor (EGFR) Signaling Pathway





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Caption: The EGFR-MAPK signaling pathway.

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